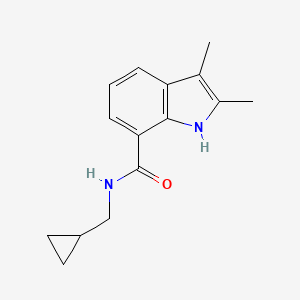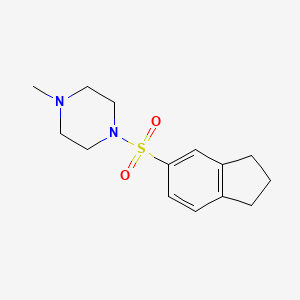
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide, commonly known as CR845, is a synthetic opioid receptor agonist. It was developed by Cara Therapeutics for the treatment of acute and chronic pain, pruritus, and other disorders. CR845 is a non-addictive and non-narcotic drug that has shown promising results in preclinical and clinical studies.
Mechanism of Action
CR845 acts as a selective agonist of the kappa opioid receptor (KOR), which is known to play a key role in pain and itch modulation. By activating KOR, CR845 produces analgesic and anti-pruritic effects without causing the adverse effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
CR845 exerts its effects on the central and peripheral nervous systems by modulating the activity of KOR. It reduces the release of neurotransmitters involved in pain and itch signaling, such as substance P and histamine, and activates the descending pain control pathway. CR845 also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Advantages and Limitations for Lab Experiments
CR845 has several advantages over traditional opioid drugs in laboratory experiments. It is non-addictive, non-narcotic, and does not cause respiratory depression or sedation. It also has a low potential for abuse and dependence, making it a safer alternative for pain management. However, CR845 has some limitations, such as its short half-life and poor bioavailability, which may affect its efficacy and dosing regimens.
Future Directions
There are several future directions for the research and development of CR845. These include:
1. Investigating the potential of CR845 in other pain and itch conditions, such as neuropathic pain, cancer pain, and prurigo nodularis.
2. Developing new formulations and delivery methods to improve the bioavailability and pharmacokinetics of CR845.
3. Exploring the use of CR845 in combination with other pain medications or therapies to enhance its efficacy and reduce adverse effects.
4. Studying the long-term safety and tolerability of CR845 in clinical trials.
5. Investigating the molecular and cellular mechanisms underlying the analgesic and anti-pruritic effects of CR845.
Conclusion:
CR845 is a promising drug candidate for the treatment of acute and chronic pain, pruritus, and other disorders. It has shown efficacy in preclinical and clinical studies and has several advantages over traditional opioid drugs. Further research is needed to explore its full potential and to optimize its therapeutic benefits.
Synthesis Methods
CR845 is synthesized by a multistep process that involves the reaction of 2,3-dimethylindole with cyclopropylmethylamine, followed by the addition of carboxylic acid and coupling agents. The final product is purified by crystallization and recrystallization.
Scientific Research Applications
CR845 has been extensively studied for its potential therapeutic applications in various disorders. It has demonstrated efficacy in preclinical models of acute and chronic pain, inflammatory pain, neuropathic pain, and pruritus. In clinical trials, CR845 has shown promising results in reducing postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-12(9)4-3-5-13(14)15(18)16-8-11-6-7-11/h3-5,11,17H,6-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZPCCMJRRIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)


![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
